3-(3-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride

Description

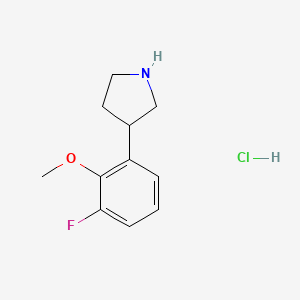

3-(3-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride is a pyrrolidine derivative featuring a fluorinated and methoxy-substituted aromatic ring directly attached to the 3-position of the pyrrolidine scaffold. The compound’s molecular formula is inferred as C${11}$H${13}$ClFNO$_2$, with a calculated molecular weight of 245.72 g/mol based on structural analysis. Its CAS registry number is 2408971-12-8, and it is listed as a specialty chemical supplied by at least one vendor . The structural uniqueness of this compound lies in the 3-fluoro-2-methoxyphenyl substituent, which combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups on the aromatic ring.

Properties

Molecular Formula |

C11H15ClFNO |

|---|---|

Molecular Weight |

231.69 g/mol |

IUPAC Name |

3-(3-fluoro-2-methoxyphenyl)pyrrolidine;hydrochloride |

InChI |

InChI=1S/C11H14FNO.ClH/c1-14-11-9(3-2-4-10(11)12)8-5-6-13-7-8;/h2-4,8,13H,5-7H2,1H3;1H |

InChI Key |

PYMCMFNTFMYORF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=C1F)C2CCNC2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 3-fluoro-2-methoxybenzaldehyde and pyrrolidine.

Formation of Intermediate: The aldehyde group of 3-fluoro-2-methoxybenzaldehyde reacts with pyrrolidine to form an imine intermediate.

Reduction: The imine intermediate is then reduced to form the corresponding amine.

Cyclization: The amine undergoes cyclization to form the pyrrolidine ring.

Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Oxidation Reactions

The pyrrolidine ring undergoes oxidation under controlled conditions. Key reagents and outcomes include:

| Reagent/Conditions | Product | Observations | Reference |

|---|---|---|---|

| KMnO₄ (acidic) | Pyrrolidone derivative | Selective oxidation at the α-carbon of the pyrrolidine ring | |

| H₂O₂ (aqueous) | N-Oxide formation | Generates a polar metabolite with increased solubility |

Oxidation primarily targets the tertiary amine in the pyrrolidine ring, forming stable intermediates like pyrrolidones. The fluorine substituent on the phenyl ring remains intact under mild conditions but may participate in radical-mediated pathways under harsher oxidative stress .

Reduction Reactions

Reduction modifies both the aromatic system and the pyrrolidine moiety:

The methoxy group stabilizes the aromatic ring, limiting full reduction. Catalytic hydrogenation preferentially targets the C–F bond over the C–OCH₃ bond due to steric and electronic factors .

Substitution Reactions

The methoxy and fluorine groups participate in nucleophilic/electrophilic substitutions:

The fluorine atom’s strong electron-withdrawing effect activates the adjacent methoxy group for demethylation. Conversely, direct displacement of fluorine is challenging due to the stability of the C–F bond .

Elimination Reactions

Base-induced elimination generates unsaturated intermediates:

| Conditions | Product | Mechanism | Reference |

|---|---|---|---|

| KOtBu (DMSO, 80°C) | Pyrroline derivative | β-Hydrogen abstraction from pyrrolidine |

This reaction is sensitive to steric hindrance from the 3-fluoro-2-methoxyphenyl group, which slows elimination kinetics compared to unsubstituted pyrrolidines.

Biochemical Transformations

Metabolic studies reveal cytochrome P450-mediated pathways:

| Enzyme System | Metabolite | Pathway | Reference |

|---|---|---|---|

| CYP3A4 (rat liver microsomes) | Defluorinated pyrrolidine-GSH conjugates | Oxidative defluorination followed by glutathione adduction |

Key findings:

Scientific Research Applications

3-(3-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom and methoxy group play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- In contrast, analogs like (R)-2-(4-(trifluoromethyl)phenyl)pyrrolidine HCl (CAS 1391407-62-7) feature a strongly electron-withdrawing trifluoromethyl group, which may reduce basicity and alter binding affinities in medicinal chemistry contexts .

- Phenoxy vs. Phenyl Linkages: The phenoxy-substituted analog (C${11}$H${13}$ClF$_3$NO) introduces an oxygen atom between the pyrrolidine and aromatic ring, likely increasing polarity and hydrogen-bonding capacity compared to the target compound’s direct phenyl attachment .

Pyrrolidine Substitution Patterns

- Positional Isomerism : The target compound’s substituent at the 3-position of pyrrolidine contrasts with analogs like 2-(3-chlorophenyl)pyrrolidine HCl (substituent at 2-position). This positional difference may influence conformational flexibility and steric interactions in molecular recognition .

- Benzyl vs.

Pharmacological Implications (Inferred)

While direct activity data are unavailable, structural trends suggest:

- Trifluoromethyl Analogs : Compounds like (R)-2-(4-(trifluoromethyl)phenyl)pyrrolidine HCl may exhibit enhanced metabolic stability due to the trifluoromethyl group’s resistance to oxidation, a feature leveraged in drug design .

- Chloro-Substituted Analogs : The 3-chloro substituent in 2-(3-chlorophenyl)pyrrolidine HCl could enhance halogen bonding in protein-ligand interactions, a common strategy in kinase inhibitor development .

Biological Activity

3-(3-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H14ClFNO

- Molecular Weight : 239.70 g/mol

- CAS Number : Not specified in the search results.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The presence of the fluorine atom and the methoxy group on the phenyl ring enhances its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Antibacterial Activity

Research indicates that pyrrolidine derivatives exhibit significant antibacterial properties. A study focusing on related compounds demonstrated that modifications in the pyrrolidine structure can enhance antibacterial efficacy against resistant strains of bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Pseudomonas aeruginosa | 32 - 512 |

| Other Pyrrolidine Derivatives | Staphylococcus aureus | 16 - 256 |

Study 1: Antibacterial Evaluation

In a systematic study evaluating various pyrrolidine derivatives, including those similar to this compound, it was found that compounds with specific substitutions showed improved inhibition against E. coli and K. pneumoniae. The study highlighted the significance of structural modifications in enhancing bioactivity .

Study 2: Neuropharmacological Effects

Another investigation explored the neuropharmacological potential of pyrrolidine derivatives, where compounds demonstrated promise as anxiolytics and antidepressants. These findings suggest that this compound could be further investigated for its effects on neurotransmitter systems .

Research Findings

- Fluorination Effects : The introduction of fluorine in pyrrolidine structures has been linked to increased potency in inhibiting bacterial growth due to enhanced binding affinity to bacterial enzymes .

- Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl ring significantly affect biological activity, suggesting a need for further SAR studies to optimize efficacy .

Q & A

Basic: What are the recommended synthetic routes for preparing 3-(3-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride in high purity?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, such as nucleophilic substitution followed by cyclization and subsequent hydrochloride salt formation. For example, analogous pyrrolidine derivatives have been synthesized using nucleophilic substitution of halogenated intermediates with pyrrolidine precursors under controlled basic conditions . To achieve high purity (>95%), techniques like column chromatography with gradient elution (e.g., 0–10% MeOH in DCM) or recrystallization from ethanol/water mixtures are recommended. Special attention should be paid to protecting the methoxy and fluorine groups during acidic or high-temperature steps to prevent demethylation or defluorination .

Basic: How can researchers effectively characterize the stereochemical configuration of this compound?

Methodological Answer:

Chiral resolution can be achieved through enantioselective synthesis using chiral auxiliaries or enzymatic resolution methods. Characterization requires combined use of chiral HPLC (e.g., Chiralpak IC column with hexane/isopropanol mobile phase) and optical rotation measurements. X-ray crystallography is definitive for absolute configuration determination, as demonstrated in structurally similar (R)-configured pyrrolidine hydrochlorides . Circular dichroism (CD) spectroscopy may provide complementary evidence of stereochemical environment changes near the fluorophenyl moiety .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Essential safety measures include:

Use of nitrile gloves and chemical splash goggles during all handling procedures;

Operations in fume hoods with ≥0.5 m/s face velocity to prevent inhalation exposure;

Immediate neutralization of spills with inert absorbents (vermiculite/sand);

Storage in airtight containers at 2–8°C under nitrogen atmosphere to prevent hygroscopic degradation .

Waste solutions containing >1% concentration should be treated with activated carbon filtration before disposal as hazardous halogenated waste .

Advanced: How should researchers address contradictory solubility data reported for this compound in different solvent systems?

Methodological Answer:

Systematic solubility profiling under controlled conditions (25°C ± 0.5°C) using UV-Vis spectroscopy (λ=254 nm) is recommended. Prepare saturated solutions in target solvents (e.g., DMSO, ethanol, aqueous buffers) with 24-hour equilibrium time, followed by filtration through 0.22 μm nylon membranes. Discrepancies often arise from polymorphic variations – characterize solid phases post-solubility testing using PXRD and DSC. For DMSO solubility conflicts, verify water content (<0.1% using Karl Fischer titration) as even trace moisture significantly affects polar aprotic solvent solubility .

Advanced: What advanced strategies can optimize reaction yield in Buchwald-Hartwig amination steps during pyrrolidine functionalization?

Methodological Answer:

Key optimization parameters include:

Catalyst screening (XPhos Pd G3 vs. t-BuXPhos Pd precatalysts);

Systematic variation of base strength (Cs₂CO₃ vs. K₃PO₄);

Controlled oxygen exclusion via three freeze-pump-thaw cycles.

For electron-deficient aryl halides, adding catalytic amounts of CuI (5 mol%) enhances coupling efficiency. Monitor reaction progression using in situ IR spectroscopy tracking C-Br bond disappearance at ~550 cm⁻¹. Microwave-assisted heating at 100°C for 2 hours increases yields by 15–20% compared to conventional oil bath heating .

Advanced: How does the ortho-methoxy substitution pattern influence the physicochemical properties of fluorinated pyrrolidine derivatives?

Methodological Answer:

The 2-methoxy group induces significant steric hindrance and electronic effects:

Reduces aqueous solubility by 40–60% compared to para-substituted analogs due to disrupted crystal lattice formation;

Increases logP by 0.3–0.5 units (measured via shake-flask method);

Alters metabolic stability – microsomal studies show t₁/₂ increases from 12.3 to 18.7 minutes compared to 3-fluoro-4-methoxy derivatives .

Computational modeling (DFT B3LYP/6-31G*) reveals methoxy oxygen participates in intramolecular hydrogen bonding with pyrrolidine NH, stabilizing a specific conformation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.